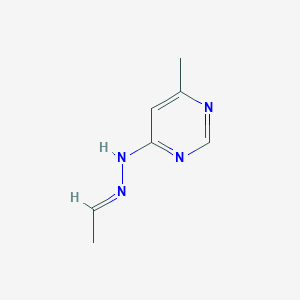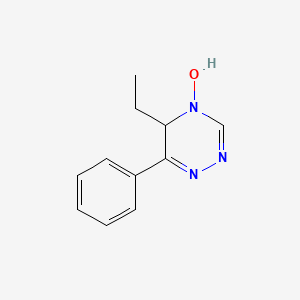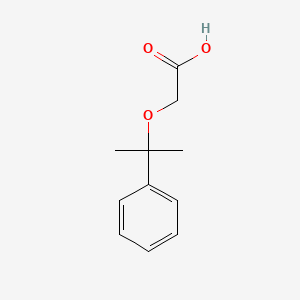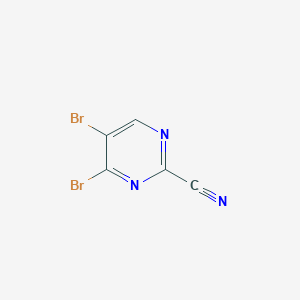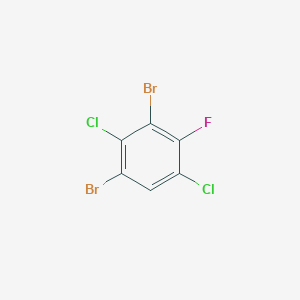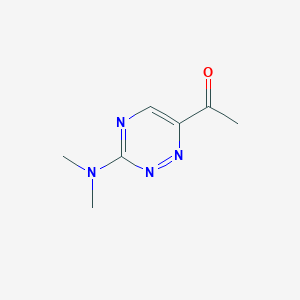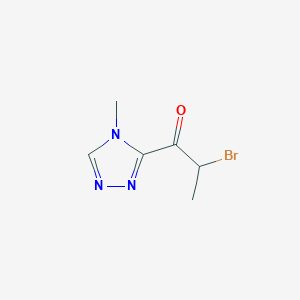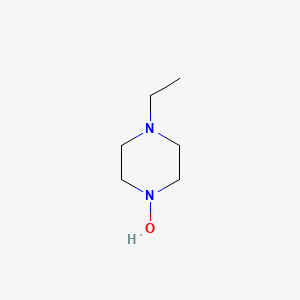
4-Ethylpiperazin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpiperazin-1-ol: is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring and a hydroxyl group attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazin-1-ol typically involves the reaction of 1-ethylpiperazine with various reagents. One common method is the reaction of 1-ethylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. For example, the reaction of 1-ethylpiperazine with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ethylpiperazin-1-one, while reduction can produce 4-ethylpiperazine .
Scientific Research Applications
Chemistry: 4-Ethylpiperazin-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound to investigate the interactions of piperazine-based drugs with biological targets .
Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound can be used as a scaffold for designing new drugs .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 4-Ethylpiperazin-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Molecular Targets and Pathways:
Neurotransmitter Receptors: this compound can interact with serotonin and dopamine receptors, affecting mood and behavior.
Comparison with Similar Compounds
1-Ethylpiperazine: Similar in structure but lacks the hydroxyl group.
4-Methylpiperazin-1-ol: Similar but has a methyl group instead of an ethyl group.
4-(4-Ethylpiperazin-1-yl)aniline: Contains an aniline group instead of a hydroxyl group
Uniqueness: 4-Ethylpiperazin-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
75210-67-2 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-ethyl-4-hydroxypiperazine |
InChI |
InChI=1S/C6H14N2O/c1-2-7-3-5-8(9)6-4-7/h9H,2-6H2,1H3 |
InChI Key |
BMPSJXSTWNSUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



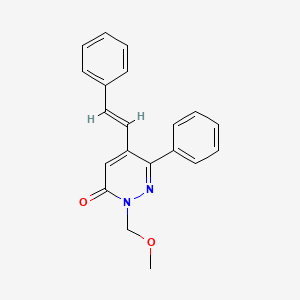
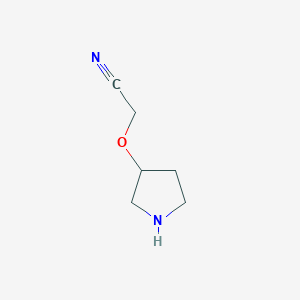

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
